Naphthalen-1-yl(1H-pyrrol-3-yl)methanone
CAS No.: 162934-76-1
Cat. No.: VC21116509
Molecular Formula: C15H11NO
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 162934-76-1 |
|---|---|
| Molecular Formula | C15H11NO |
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | naphthalen-1-yl(1H-pyrrol-3-yl)methanone |
| Standard InChI | InChI=1S/C15H11NO/c17-15(12-8-9-16-10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,16H |
| Standard InChI Key | SRFPXOWDJKQVJQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CNC=C3 |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CNC=C3 |
Introduction
Chemical Identity and Basic Properties
Naphthalen-1-yl(1H-pyrrol-3-yl)methanone is an organic compound with the molecular formula C15H11NO . This compound is registered in chemical databases with PubChem CID 15832251 and CAS number 162934-76-1 . The compound is also known by several synonyms including 3-(1-Naphthoyl)pyrrole and 3-(NAPHTHALENE-1-CARBONYL)-1H-PYRROLE .
Physical and Chemical Properties
The basic physical and chemical properties of Naphthalen-1-yl(1H-pyrrol-3-yl)methanone are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C15H11NO |
| Molecular Weight | 221.25 g/mol |
| Physical State | Solid (inferred) |
| InChI | InChI=1S/C15H11NO/c17-15(12-8-9-16-10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,16H |
| InChIKey | SRFPXOWDJKQVJQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CNC=C3 |
The compound contains a total of 15 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom . The molecular structure was first entered into the PubChem database on February 12, 2007, with the most recent modification date being March 1, 2025 .
Structural Characteristics
Molecular Structure
Naphthalen-1-yl(1H-pyrrol-3-yl)methanone consists of a naphthalene ring connected to a pyrrole ring via a carbonyl (C=O) group . The compound features the following structural components:
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A naphthalene moiety (a bicyclic aromatic hydrocarbon)
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A pyrrole moiety (a five-membered aromatic heterocycle with a nitrogen atom)
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A carbonyl group that connects the naphthalene ring at position 1 to the pyrrole ring at position 3
The presence of the N-H bond in the pyrrole ring provides a site for potential hydrogen bonding and further functionalization . This structural arrangement gives the compound its distinctive chemical properties and reactivity patterns.
Structural Relationship to Other Compounds
Naphthalen-1-yl(1H-pyrrol-3-yl)methanone serves as a basic scaffold for a series of related compounds with various substitutions, particularly at the nitrogen position of the pyrrole ring. The structural core of this compound features prominently in several derivatives that have been synthesized and studied .
Related Derivatives
N-Substituted Derivatives
Several derivatives of Naphthalen-1-yl(1H-pyrrol-3-yl)methanone have been documented, primarily involving substituents at the nitrogen position of the pyrrole ring. Two notable examples include:
Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone (JWH-030)
This derivative features a pentyl chain attached to the nitrogen atom of the pyrrole ring. It has the molecular formula C20H21NO and a molecular weight of 291.4 g/mol . This compound is also known by the identifier JWH-030, suggesting it belongs to a class of compounds first synthesized by John W. Huffman .
Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone
Another derivative involves the addition of a tosyl (p-toluenesulfonyl) group to the nitrogen of the pyrrole ring. This compound has the molecular formula C22H17NO3S and a molecular weight of 375.442 g/mol. The addition of the tosyl group significantly alters the electronic properties of the pyrrole nitrogen, potentially affecting the compound's reactivity and application profile.
Comparison of Derivatives
The structural modifications in these derivatives significantly impact their physical and chemical properties. The following table provides a comparative overview:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| Naphthalen-1-yl(1H-pyrrol-3-yl)methanone | C15H11NO | 221.25 | 162934-76-1 | Unsubstituted pyrrole N-H |
| Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone | C20H21NO | 291.4 | 162934-73-8 | N-pentyl substitution |
| Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone | C22H17NO3S | 375.442 | 129667-10-3 | N-tosyl substitution |
Synthetic Approaches
Precursors and Intermediates
For the synthesis of Naphthalen-1-yl(1H-pyrrol-3-yl)methanone, likely precursors would include:
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1-Naphthoyl chloride or similar activated naphthalene carboxylic acid derivatives
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Appropriate pyrrole derivatives that can undergo selective functionalization at the 3-position
The carbonyl bridge between the naphthalene and pyrrole moieties suggests that a key step in the synthesis would involve an acylation reaction .
Spectroscopic Characteristics
1H NMR
The proton NMR spectrum would likely show:
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A distinctive signal for the N-H proton of the pyrrole ring (typically appearing as a broad singlet)
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Signals for the three protons of the pyrrole ring
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Complex multiplets corresponding to the eight protons of the naphthalene ring system
13C NMR
The carbon NMR spectrum would be expected to show:
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A characteristic peak for the carbonyl carbon (~170-190 ppm)
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Signals for the five carbon atoms of the pyrrole ring
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Multiple signals corresponding to the ten carbon atoms of the naphthalene system
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